Ac-RYYRIK-NH2

描述

Ac-RYYRIK-NH2 is a peptide derived from a peptide library. It functions as an antagonist, specifically inhibiting the biological activities of nociceptin , a neuropeptide associated with hyperalgesia (increased sensitivity to pain). The peptide’s structure and interactions play a crucial role in its activity.

Synthesis Analysis

The synthesis of Ac-RYYRIK-NH2 involves assembling its amino acid sequence. Notably, the N-terminal tripeptide RYY (Arg-Tyr-Tyr) is essential for binding to the nociceptin receptor ORL1 . The N-terminal acetyl group is also crucial, while the C-terminal amide group appears insignificant.

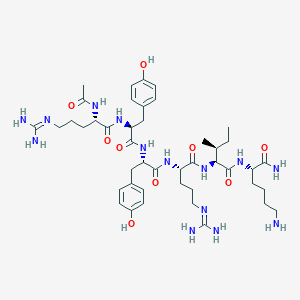

Molecular Structure Analysis

The peptide’s molecular structure consists of the following amino acids:

- Acetyl-Arginine (Ac-Arg)

- Tyrosine (Tyr)

- Tyrosine (Tyr)

- Arginine (Arg)

- Isoleucine (Ile)

- Lysine (Lys)

- Amide (NH2) at the C-terminus

Chemical Reactions Analysis

Ac-RYYRIK-NH2 interacts with the nociceptin receptor ORL1 differently from nociceptin itself. While nociceptin binds to the mu opioid receptor, Ac-RYYRIK-NH2 does not exhibit significant activity there. The binding mode between the peptide and the ORL1 receptor likely involves specific interactions distinct from nociceptin.

Physical And Chemical Properties Analysis

- Molecular Weight : Calculated based on the amino acid sequence.

- Solubility : Depends on the solvent and pH conditions.

- Stability : Subject to degradation over time.

- Conformation : May adopt specific secondary structures (e.g., alpha-helix, beta-sheet).

科学研究应用

Use in Neurology

Ac-RYYRIK-NH2 is a peptide isolated from the peptide library as an antagonist that inhibits the biological activities of nociceptin, a hyperalgesic neuropeptide . In order to clarify the structural requirements of this peptide for binding to the nociceptin receptor ORL1, systematic structure-activity studies were carried out .

Use as an ORL1 Partial Agonist

Ac-RYYRIK-NH2 is a potent and partial agonist on ORL1 transfected in CHO cells . It behaves as an endogenous ligand of ORL1 . Ac-RYYRIK-NH2 is a specific antagonist for the activation of G protein and competitively antagonizes the stimulation of [35S]-GTPgS binding to G proteins by nociceptin/orphanin FQ (noc/OFQ) in membranes .

Use in Antagonism of G Protein Activation

Ac-RYYRIK-NH2 may provide a promising starting point for in vivo tests for antagonism of the action of noc/OFQ . It could be used for the further development of highly active and specific antagonists .

Use in Structure-Activity Studies

Ac-RYYRIK-NH2 has been used in structure-activity studies to understand its binding to the nociceptin receptor ORL1 . The results of these studies indicated that the N-terminal tripeptide RYY (= Arg-Tyr-Tyr) is crucially important for binding to the ORL1 receptor . These studies also revealed the special importance of the N-terminal Arg residue .

Use in In Vivo Tests for Antagonism

It is suggested that Ac-RYYRIK-NH2 may provide a promising starting point for in vivo tests for antagonism of the action of nociceptin/orphanin FQ (noc/OFQ) and for the further development of highly active and specific antagonists .

安全和危害

- Toxicity : Assess toxicity through in vitro and in vivo studies.

- Allergenicity : Evaluate potential allergic reactions.

- Stability : Consider stability under various conditions.

未来方向

- Investigate the peptide’s pharmacokinetics and biodistribution.

- Explore modifications to enhance binding affinity or selectivity.

- Assess therapeutic potential (e.g., pain management, neuroprotection).

属性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBVZGQADABSU-RERZDIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70N14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-RYYRIK-NH2 | |

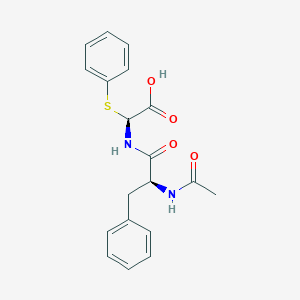

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)